molecular formula C7H12N2S B180890 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine CAS No. 112086-66-5

3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine

Cat. No. B180890
CAS RN: 112086-66-5
M. Wt: 156.25 g/mol
InChI Key: JIXXWWDGEMQMCJ-UHFFFAOYSA-N
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Description

“3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine” is a chemical compound with the CAS Number: 112086-66-5 . It has a molecular weight of 156.25 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine” is 1S/C7H12N2S/c1-6-5-10-7(9-6)3-2-4-8/h5H,2-4,8H2,1H3 . This indicates that the compound has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Physical And Chemical Properties Analysis

“3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine” is a liquid at room temperature . It has a molecular weight of 156.25 .

Scientific Research Applications

Pharmaceutical Drug Synthesis

This compound is a building block in the synthesis of various pharmaceutical drugs. Its thiazole ring, a common motif in many drugs, is known for its antimicrobial properties . For instance, modifications of this compound can lead to the development of new molecules with potent antitumor, antioxidant, and antimicrobial activities .

Anticancer Research

Thiazole derivatives, including those related to 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine, have shown promise in anticancer research. They can bind to DNA and interact with topoisomerase II, leading to DNA damage and cell death, which is a potential mechanism for cancer therapy .

Neurological Disorders Treatment

The structural similarity of thiazole derivatives to neurotransmitters allows them to be investigated for the treatment of neurological disorders. They can be designed to interact with specific neural pathways, offering potential therapeutic benefits for conditions such as Alzheimer’s disease and depression .

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

3-(4-methyl-1,3-thiazol-2-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c1-6-5-10-7(9-6)3-2-4-8/h5H,2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXXWWDGEMQMCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine

CAS RN

112086-66-5
Record name 3-(4-methyl-1,3-thiazol-2-yl)propan-1-amine
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